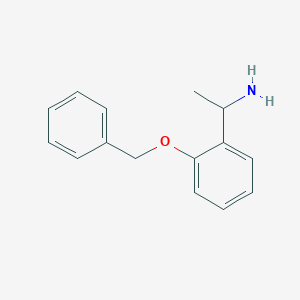

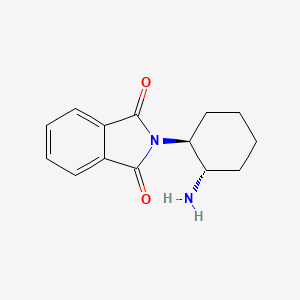

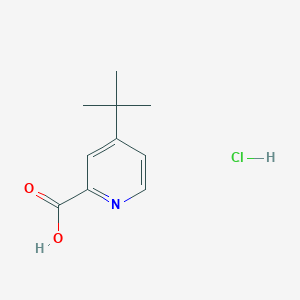

![molecular formula C11H12N2O B3092966 2-cyano-N-[(1S)-1-phenylethyl]acetamide CAS No. 1240041-69-3](/img/structure/B3092966.png)

2-cyano-N-[(1S)-1-phenylethyl]acetamide

Vue d'ensemble

Description

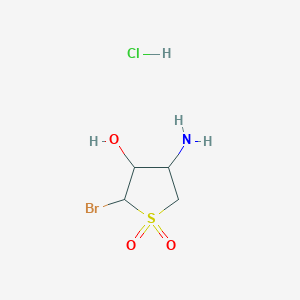

“2-cyano-N-[(1S)-1-phenylethyl]acetamide” is an organic compound. It contains a total of 26 atoms, including 12 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The molecule contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 nitrile (aliphatic) .

Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” includes 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 nitrile (aliphatic) .Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Applications De Recherche Scientifique

Biological and Pharmacological Effects

A review of acetamide and its derivatives, including "2-cyano-N-[(1S)-1-phenylethyl]acetamide," highlighted their commercial importance and the significant addition to our knowledge of the biological consequences of exposure. These chemicals vary in their biological responses, which reflects both the material's biology and its usage or proposed usage. This comprehensive update discusses the individual chemical effects and environmental toxicology, emphasizing the expansion of information over the years (Kennedy, 2001).

Environmental Contamination and Remediation

The presence of acetaminophen, a related compound, in the environment has prompted research into its removal and the assessment of its impact on water sources. A review focused on acetaminophen's environmental protection by adsorptive elimination highlighted advanced methodologies for treating contaminated water, presenting findings on adsorption capacities, mechanisms, and the effectiveness of various adsorbents in removing such pollutants from water (Igwegbe et al., 2021).

Therapeutic and Clinical Applications

N-acetylcysteine (NAC), a molecule related to acetamides, has shown promise in treating conditions like cystic fibrosis (CF) due to its antioxidant properties and potential to disrupt biofilms associated with CF airway infections. This review discusses the role of NAC in CF management, focusing on its antioxidative and anti-inflammatory effects, and its potential to restore redox balance in the airways of CF patients (Guerini et al., 2022).

Mécanisme D'action

Target of Action

It’s structurally related to phenethylamine , which is known to interact with primary amine oxidase and trypsin-1 and trypsin-2 in humans . These enzymes play crucial roles in various biological processes, including neurotransmission and digestion .

Mode of Action

Phenethylamine acts as a positive allosteric modulator on its targets, enhancing their activity

Biochemical Pathways

Phenethylamine, a structurally related compound, is known to be involved in various biological pathways, including neurotransmission

Pharmacokinetics

Related compounds such as etomidate have been found to have large volumes of distribution and are rapidly metabolized by hepatic esterases

Result of Action

Related compounds have been found to exhibit anti-inflammatory and analgesic activities

Propriétés

IUPAC Name |

2-cyano-N-[(1S)-1-phenylethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFUCBLCIHIKHV-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

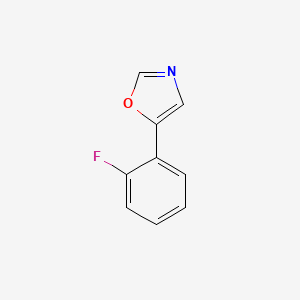

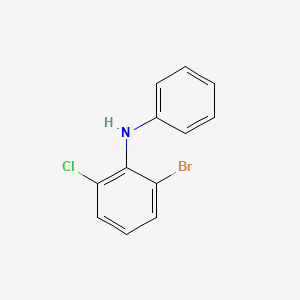

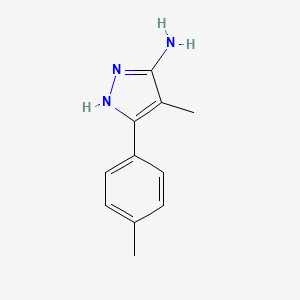

![(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile](/img/structure/B3092954.png)